1-十八烷基溶血磷脂酸

描述

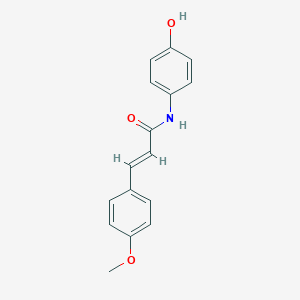

1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a LPA analog containing stearic acid at the sn-1 position . It binds to one of five different G protein-linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Molecular Structure Analysis

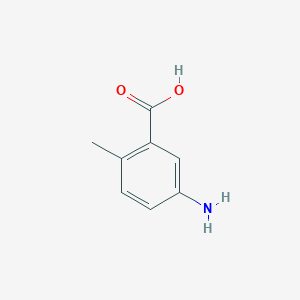

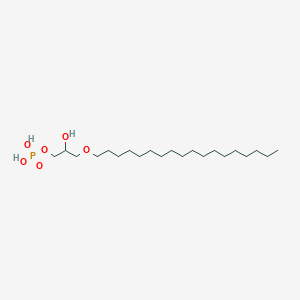

The molecular formula of 1-Octadecyl Lysophosphatidic Acid is C21H45O6P . It consists of a glycerol backbone connected to a phosphate head group and is commonly ester-linked to an acyl chain of varied length and saturation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Octadecyl Lysophosphatidic Acid include a molecular weight of 424.6 , a density of 1.0±0.1 g/cm3 , and a boiling point of 560.3±60.0 °C at 760 mmHg . It is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide .科学研究应用

生物活性脂质介质

1-十八烷基溶血磷脂酸主要起生物活性脂质介质的作用 . 它与细胞表面上的特定 G 蛋白偶联受体 (GPCR) 结合 . 这种相互作用会触发一系列参与细胞增殖、分化和存活的细胞内信号通路 .

对 Yes 相关蛋白 (YAP) 磷酸化的影响

1-十八烷基溶血磷脂酸可用于研究其对 Yes 相关蛋白 (YAP) 磷酸化的影响 . YAP 是 Hippo 信号通路中的下游调控靶点,该通路在器官大小控制和肿瘤抑制中起着关键作用。

LPA 化合物的定量标准

它可用作使用反相超高效液相色谱-串联质谱 (UPLC-MS/MS) 对质子样本中溶血磷脂酸 (LPA) 化合物进行定量的标准 .

磷酸酶活性研究

1-十八烷基溶血磷脂酸可用作底物来研究可溶性环氧化物水解酶 (sEH) 对 LPA 化合物的磷酸酶活性 .

细胞增殖

LPA 结合五个不同的 G 蛋白连接受体之一以介导各种生物学反应,包括细胞增殖 .

平滑肌收缩

血小板聚集

<a data-citationid="5fd4682b-8a65-7aff-637a-f7e3de22

作用机制

Target of Action

1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a lysophosphatidic acid (LPA) analog . The primary targets of 1-octadecyl LPA are five different G protein-linked receptors, namely LPAR1, LPAR2, LPAR3 (also known as EDG2, EDG4, and EDG7), LPAR4 (P2RY9, GPR23), LPAR5 (GPR92), and LPAR6 (P2RY5, GPR87) . These receptors play a crucial role in mediating a variety of biological responses.

Mode of Action

1-Octadecyl LPA interacts with its targets (the G protein-linked receptors) to mediate a variety of biological responses . This interaction leads to the activation of these receptors, resulting in various changes at the cellular level.

Biochemical Pathways

Upon activation of the G protein-linked receptors by 1-octadecyl LPA, several biochemical pathways are affected . One of the downstream effects of this activation is the stimulation of the small GTPase Rho, which subsequently activates Rho kinase . This can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .

Result of Action

The molecular and cellular effects of 1-Octadecyl Lysophosphatidic Acid’s action include cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility . These effects are a result of the compound’s interaction with its G protein-linked receptor targets.

安全和危害

No special measures are required for handling 1-Octadecyl Lysophosphatidic Acid. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. It generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .

未来方向

LPA’s functional roles are driven by extracellular signaling through at least six 7-transmembrane G protein-coupled receptors . These receptors signal through numerous effector pathways activated by heterotrimeric G proteins, including Gi/o, G12/13, Gq, and Gs . LPA receptor-mediated effects have been described in numerous cell types and model systems, both in vitro and in vivo, through gain- and loss-of-function studies . These studies have revealed physiological and pathophysiological influences on virtually every organ system and developmental stage of an organism . These include the nervous, cardiovascular, reproductive, and pulmonary systems . Disturbances in normal LPA signaling may contribute to a range of diseases, including neurodevelopmental and neuropsychiatric disorders, pain, cardiovascular disease, bone disorders, fibrosis, cancer, infertility, and obesity . These studies underscore the potential of LPA receptor subtypes and related signaling mechanisms to provide novel therapeutic targets .

生化分析

Biochemical Properties

1-Octadecyl Lysophosphatidic Acid interacts with five different G protein-linked receptors to mediate a variety of biological responses . These interactions are crucial for various biochemical reactions, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Cellular Effects

1-Octadecyl Lysophosphatidic Acid exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers a cascade of intracellular signaling pathways involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of 1-Octadecyl Lysophosphatidic Acid involves its interaction with specific G protein-coupled receptors on the cell surface . This interaction triggers a cascade of intracellular signaling pathways, leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .

属性

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUYDUFSUADEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPA(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。